Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
CAS No.: 1342102-55-9
Cat. No.: VC8231120
Molecular Formula: C13H20N2O
Molecular Weight: 220.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342102-55-9 |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 |
| IUPAC Name | N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine |
| Standard InChI | InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3 |
| Standard InChI Key | HSRFSSLZCICRJK-UHFFFAOYSA-N |
| SMILES | CNCC1C(N(CCO1)C)C2=CC=CC=C2 |
| Canonical SMILES | CNCC1C(N(CCO1)C)C2=CC=CC=C2 |
Introduction
Structural Characteristics
The compound features a morpholine ring—a six-membered saturated heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
-
Methyl group at the 2-position of the morpholine nitrogen.
-
Phenyl group at the 3-position of the morpholine carbon.
-
Methylamine side chain attached to the morpholine nitrogen.
This arrangement creates a structurally rigid scaffold with potential for hydrogen bonding and hydrophobic interactions, critical for target binding in biological systems .
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.32 g/mol |
| InChI Key | HSRFSSLZCICRJK-UHFFFAOYSA-N |
| SMILES | CNCC1COC(CN1C2=CC=CC=C2)C |
Synthesis and Chemical Accessibility
Challenges and Considerations
-
Steric Hindrance: The 4-methyl and 3-phenyl substituents may complicate regioselective functionalization.
-
Purification: Morpholine derivatives often form stable salts, necessitating acid-base extraction for isolation .
Structure-Activity Relationships (SAR) and Analog Comparisons
The compound’s activity profile remains speculative due to limited direct studies, but comparisons with structurally related morpholine derivatives reveal key trends:
Future Research Directions
-
Biological Profiling:
-
Screen against kinase panels (e.g., Aurora-B, CDKs).
-
Test antiviral efficacy against HCV or SARS-CoV-2.
-
-
SAR Optimization:
-
Replace phenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic interactions.
-
Explore prodrug strategies to improve bioavailability.
-
-
Computational Modeling:
-
Docking studies to predict binding modes in target proteins.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume